molecular formula C13H11BrO3 B466721 (4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester CAS No. 443647-21-0

(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester

Cat. No.: B466721
CAS No.: 443647-21-0
M. Wt: 295.13g/mol
InChI Key: YDXLVMALIINXEB-UHFFFAOYSA-N
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Description

(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester is an organic compound that belongs to the class of naphthyl ethers. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring and an acetic acid methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-naphthalene.

    Formation of Naphthyl Ether: The 4-bromo-naphthalene is then reacted with sodium hydroxide and chloroacetic acid to form (4-Bromo-naphthalen-1-yloxy)-acetic acid.

    Esterification: The final step involves the esterification of (4-Bromo-naphthalen-1-yloxy)-acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Formation of substituted naphthyl ethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

  • (4-Chloro-naphthalen-1-yloxy)-acetic acid Methyl ester
  • (4-Fluoro-naphthalen-1-yloxy)-acetic acid Methyl ester
  • (4-Iodo-naphthalen-1-yloxy)-acetic acid Methyl ester

Comparison:

  • Uniqueness: The presence of the bromine atom in (4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets.
  • Reactivity: Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(4-bromonaphthalen-1-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-16-13(15)8-17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXLVMALIINXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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